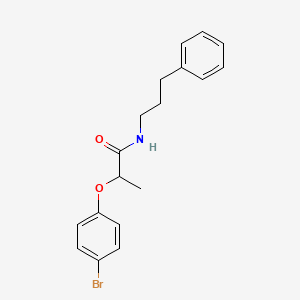![molecular formula C14H18BrNO2 B4111678 1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4111678.png)
1-[2-(4-bromophenoxy)propanoyl]piperidine
Vue d'ensemble
Description
1-[2-(4-bromophenoxy)propanoyl]piperidine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
1-[2-(4-bromophenoxy)propanoyl]piperidine exerts its effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. 1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to modulate the activity of the sigma-1 receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine and acetylcholine, leading to its analgesic and anticonvulsant effects. 1-[2-(4-bromophenoxy)propanoyl]piperidine has also been found to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, 1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to increase the expression of neurotrophic factors, promoting neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-bromophenoxy)propanoyl]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Furthermore, 1-[2-(4-bromophenoxy)propanoyl]piperidine has been found to be stable under various conditions, making it suitable for long-term studies. However, 1-[2-(4-bromophenoxy)propanoyl]piperidine has some limitations for lab experiments. It has poor water solubility, making it difficult to administer in vivo. Furthermore, the sigma-1 receptor is widely distributed in the body, making it challenging to determine the specific effects of 1-[2-(4-bromophenoxy)propanoyl]piperidine.
Orientations Futures
There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]piperidine. One potential area of research is the development of more water-soluble derivatives of 1-[2-(4-bromophenoxy)propanoyl]piperidine, which would improve its bioavailability and efficacy. Another area of research is the investigation of the effects of 1-[2-(4-bromophenoxy)propanoyl]piperidine on other sigma receptors, which may lead to the discovery of new therapeutic targets. Furthermore, the neuroprotective effects of 1-[2-(4-bromophenoxy)propanoyl]piperidine make it a potential treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the development of selective sigma-1 receptor agonists and antagonists may lead to the discovery of novel therapeutic agents for various diseases.
Conclusion:
In conclusion, 1-[2-(4-bromophenoxy)propanoyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-[2-(4-bromophenoxy)propanoyl]piperidine has been synthesized using various methods and has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-[2-(4-bromophenoxy)propanoyl]piperidine exerts its effects by binding to the sigma-1 receptor, leading to various biochemical and physiological effects. 1-[2-(4-bromophenoxy)propanoyl]piperidine has several advantages for lab experiments but also has some limitations. There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]piperidine, which may lead to the discovery of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
1-[2-(4-bromophenoxy)propanoyl]piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-[2-(4-bromophenoxy)propanoyl]piperidine has also been found to be effective in treating neuropathic pain and epilepsy. Furthermore, 1-[2-(4-bromophenoxy)propanoyl]piperidine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11(14(17)16-9-3-2-4-10-16)18-13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQZSVSWNKUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5'-[(3,3'-dimethyl-4,4'-biphenyldiyl)diimino]bis(5-oxopentanoic acid)](/img/structure/B4111606.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4111629.png)
![3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4111643.png)
![5-(2,4-dichlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4111649.png)

![5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111664.png)
![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)

![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)